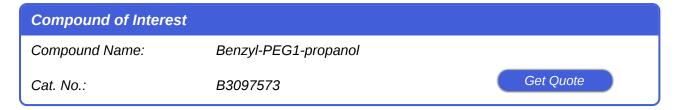




Application Notes and Protocols for Kinase Degrader Synthesis Using Benzyl-PEG1-propanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease pathogenesis.[1][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][4]

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[1] **Benzyl-PEG1-propanol** is a versatile building block for PROTAC synthesis, offering a short, flexible PEG linker with a terminal hydroxyl group for straightforward chemical modification and a benzyl group that can influence physicochemical properties.[5]



These application notes provide detailed protocols for the synthesis of a kinase degrader using **Benzyl-PEG1-propanol** as a key linker component, methodologies for its characterization, and its application in biological systems. The protocols are exemplified by the synthesis of a Bruton's tyrosine kinase (BTK) degrader, a clinically relevant target in B-cell malignancies.[3][4]

Data Presentation: Efficacy of Kinase Degraders with PEG Linkers

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum level of degradation (Dmax). The following tables summarize quantitative data for representative kinase degraders synthesized using PEG linkers.

Degrader	Target Kinase	E3 Ligase Ligand	Cell Line	DC50 (nM)	Dmax (%)	Citation
MT802	втк	Cereblon	NAMALWA	14.6	>99	[3]
Compound 6	EGFRL858 R/T790M/C 797S	Not Specified	H1975-TM	10.2	>95	[6]
Compound 1q	EGFRL858 R/T790M	Not Specified	H1975	355.9	Not Specified	[7]
B1-10J	ERK1/2	Cereblon	HCT116	102	Not Specified	[8]
NC-1	втк	Cereblon	Mino	2.2	97	[9]

Degrader	Target Kinase	Cell Line	IC50 (nM)	Citation
Compound 6	EGFRL858R/T79 0M/C797S	H1975-TM	10.3	[6]
B1-10J	ERK1/2	HCT116	2200	[8]
SGK3-PROTAC1	SGK3	Not Specified	300	[10]



Experimental Protocols

Protocol 1: Synthesis of a BTK Degrader using Benzyl-PEG1-propanol

This protocol outlines a three-stage synthesis of a BTK degrader. It begins with the functionalization of the **Benzyl-PEG1-propanol** linker, followed by sequential coupling to a BTK inhibitor and a Cereblon E3 ligase ligand.

Stage 1: Functionalization of the **Benzyl-PEG1-propanol** Linker

- Mesylation of Benzyl-PEG1-propanol:
 - Dissolve Benzyl-PEG1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.5 equivalents).
 - Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated linker.
- Azide Substitution:
 - Dissolve the mesylated linker (1 equivalent) in anhydrous dimethylformamide (DMF).
 - Add sodium azide (3 equivalents).



- Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
- Monitor the reaction by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the azidofunctionalized linker (Benzyl-PEG1-azide).

Stage 2: Coupling of the Linker to the BTK Inhibitor

This stage assumes the use of a BTK inhibitor with a terminal alkyne for a "click chemistry" reaction.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
 - Dissolve the alkyne-functionalized BTK inhibitor (1 equivalent) and Benzyl-PEG1-azide
 (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
 - Add a freshly prepared solution of sodium ascorbate (0.3 equivalents).
 - Add copper(II) sulfate pentahydrate (0.1 equivalents).
 - Stir the reaction mixture vigorously at room temperature for 12-24 hours.
 - Monitor the reaction by LC-MS.
 - Upon completion, dilute with water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography or preparative HPLC to yield the BTK inhibitor-linker conjugate.



Stage 3: Coupling of the E3 Ligase Ligand and Final PROTAC Synthesis

- · Deprotection of the Benzyl Group:
 - Dissolve the BTK inhibitor-linker conjugate (1 equivalent) in methanol.
 - Add Palladium on carbon (10% w/w).
 - Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for
 4-8 hours.
 - Monitor the reaction by LC-MS.
 - Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the debenzylated intermediate with a free hydroxyl group.
- Final Amide Coupling to Pomalidomide:
 - Dissolve the debenzylated intermediate (1 equivalent), a carboxylic acid-functionalized pomalidomide derivative (1.1 equivalents), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) in anhydrous DMF.
 - Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).
 - Stir the reaction mixture at room temperature for 4-12 hours.
 - Monitor the reaction by LC-MS.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the final PROTAC molecule by preparative HPLC.



Protocol 2: Characterization of the Synthesized Kinase Degrader

- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
 - Confirm the molecular weight of the final product by high-resolution mass spectrometry (HRMS).[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
 - Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity of the final compound.[12]

Protocol 3: In-cell Western Blot for Kinase Degradation

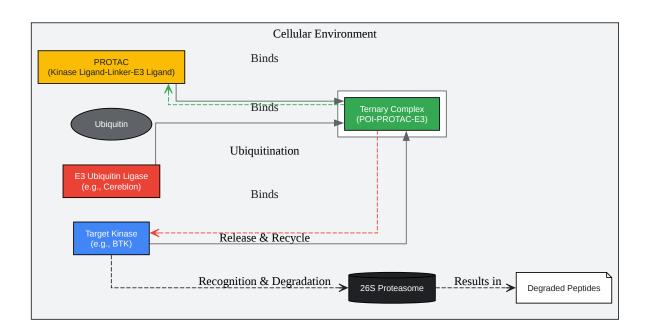
- Cell Culture and Treatment:
 - Plate cancer cells (e.g., NAMALWA for BTK) at an appropriate density and allow them to adhere overnight.
 - Prepare serial dilutions of the synthesized PROTAC in complete growth medium. The final DMSO concentration should not exceed 0.1%.
 - Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Determine the total protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against the target kinase (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4 °C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software (e.g., ImageJ).
 - Normalize the target kinase band intensity to the loading control.
 - Calculate the percentage of remaining protein relative to the vehicle control.
 - Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

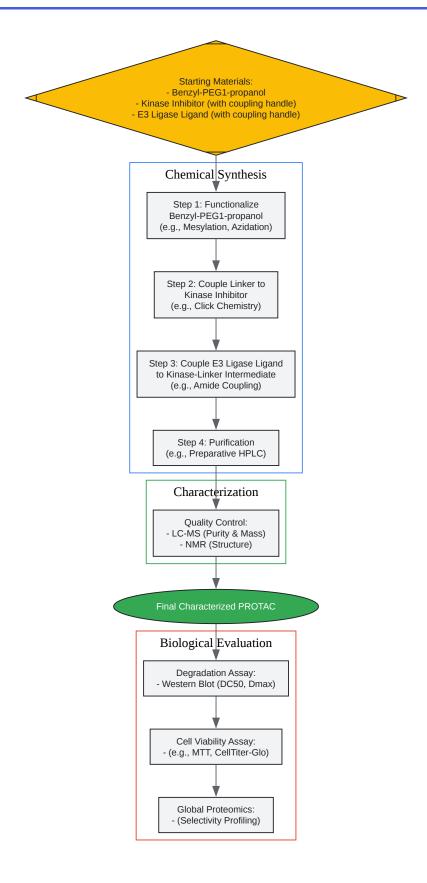




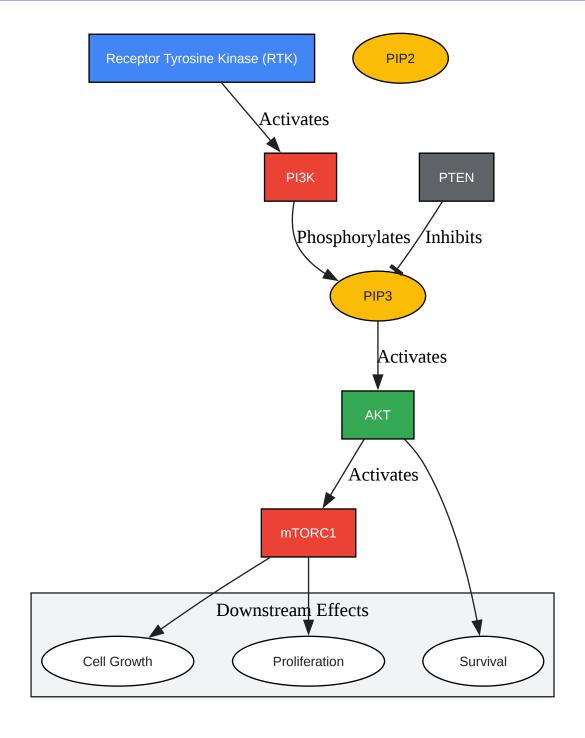
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Caption: Mechanism of Action for a Kinase-Targeting PROTAC.









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